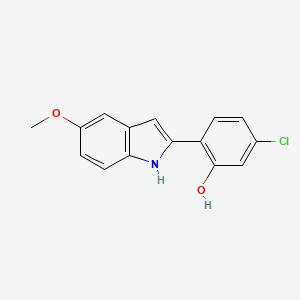
5-chloro-2-(5-methoxy-1H-indol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(5-methoxy-1H-indol-2-yl)phenol is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The chloro and methoxy groups can then be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorine gas and methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography to ensure high purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(5-methoxy-1H-indol-2-yl)phenol undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Chlorine gas for chlorination, methanol for methoxylation, and other electrophiles or nucleophiles for further substitutions.
Major Products
The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-chloro-2-(5-methoxy-1H-indol-2-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-chloro-2-(5-methoxy-1H-indol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication . The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(5-methoxy-1H-indol-3-yl)phenol: Similar structure but with a different substitution pattern on the indole ring.
5-chloro-2-(5-methoxy-1H-indol-2-yl)aniline: Contains an aniline group instead of a phenol group.
5-chloro-2-(5-methoxy-1H-indol-2-yl)benzoic acid: Features a carboxylic acid group instead of a phenol group.
Uniqueness
5-chloro-2-(5-methoxy-1H-indol-2-yl)phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the indole ring can enhance its potential as a bioactive compound and provide opportunities for further functionalization .
Properties
Molecular Formula |
C15H12ClNO2 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
5-chloro-2-(5-methoxy-1H-indol-2-yl)phenol |
InChI |
InChI=1S/C15H12ClNO2/c1-19-11-3-5-13-9(6-11)7-14(17-13)12-4-2-10(16)8-15(12)18/h2-8,17-18H,1H3 |
InChI Key |
SSLQWQKLPAWIQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C3=C(C=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate](/img/structure/B13887679.png)
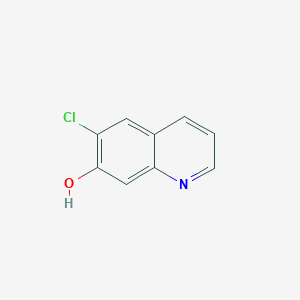
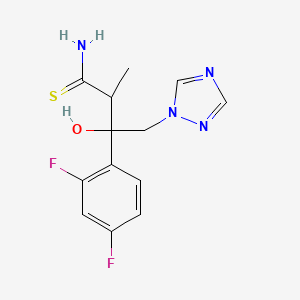

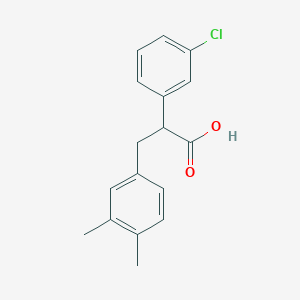
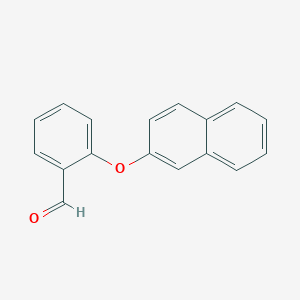

![6-bromo-2H,3H-furo[3,2-b]pyridine](/img/structure/B13887712.png)

![Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13887733.png)
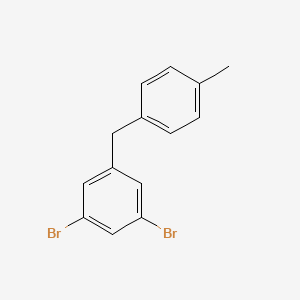
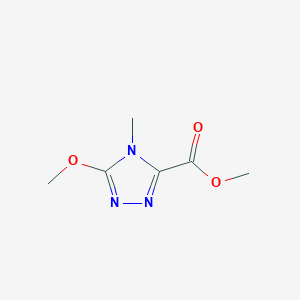
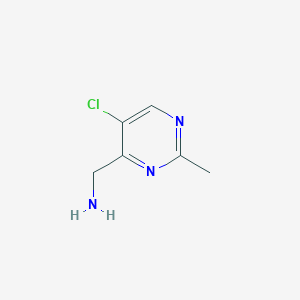
![3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol](/img/structure/B13887763.png)
